
1-cycloheptyl-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H19N3 It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-cycloheptyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylhydrazine under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new substituents to the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Industry: In the industrial sector, it can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The cycloheptyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds such as 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine and 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine. These compounds share a similar pyrazole core but differ in the size and structure of the cycloalkyl group attached to the ring. The cycloheptyl derivative is unique due to its larger ring size, which can influence its chemical reactivity and biological activity. The presence of the cycloheptyl group may also affect the compound’s solubility and pharmacokinetic properties, making it distinct from its smaller-ring counterparts.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials and therapeutic agents. Further studies on its properties and applications will continue to expand our understanding of this intriguing compound.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-cycloheptyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-8-11(12)13-14(9)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H2,12,13) |
InChI Key |
CKYINAOIYKXWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


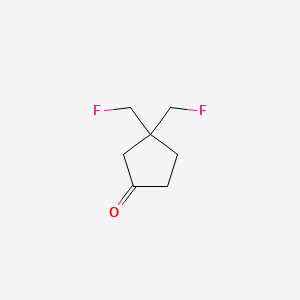
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
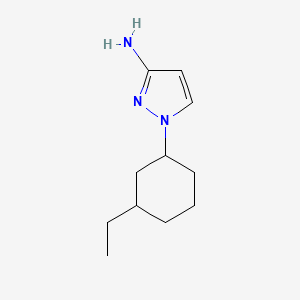
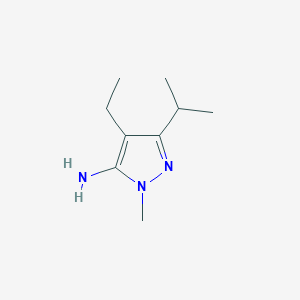
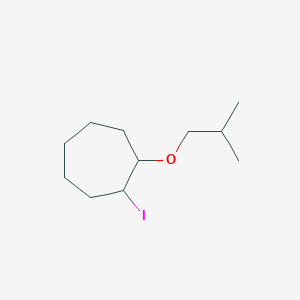


![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

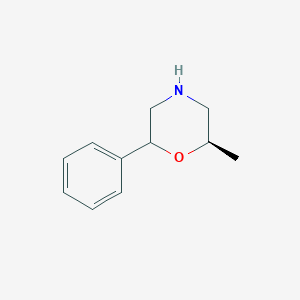
amine](/img/structure/B13069369.png)
![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)
![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
